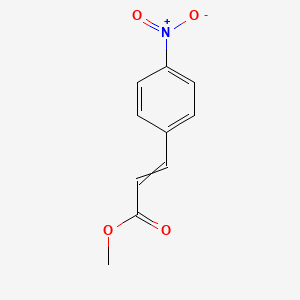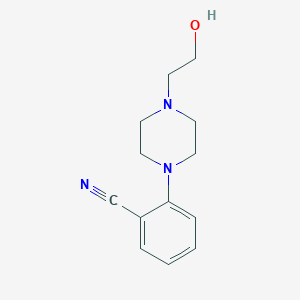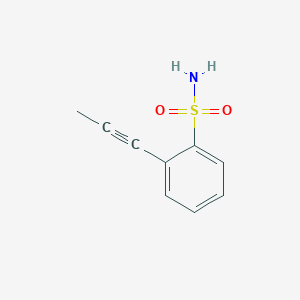
1-ethyl-2-methyl-5-nitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-methyl-5-nitroimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered planar rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, a methyl group at the second position, and a nitro group at the fifth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-2-methyl-5-nitroimidazole can be synthesized through various methods. One common approach involves the nitration of 2-methylimidazole, which is prepared by the condensation of glyoxal, ammonia, and acetaldehyde. The nitration reaction is typically carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the fifth position .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ethyl and methyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
1-ethyl-2-methyl-5-nitroimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-5-nitroimidazole involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial activity .
Comparison with Similar Compounds
1-ethyl-2-methyl-5-nitroimidazole can be compared with other nitroimidazole compounds such as metronidazole, tinidazole, and ornidazole. These compounds share similar structural features and mechanisms of action but differ in their specific substituents and pharmacokinetic properties. For example:
Metronidazole: Contains a hydroxymethyl group at the second position.
Tinidazole: Contains an ethylsulfonyl group at the second position.
Ornidazole: Contains a chloroethyl group at the second position
These differences can influence the compounds’ efficacy, spectrum of activity, and side effect profiles.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-ethyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-5(2)7-4-6(8)9(10)11/h4H,3H2,1-2H3 |
InChI Key |
XYNVNGOLNUIHDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=C1[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 6-chloro-N-methyl-](/img/structure/B8759240.png)
![D-Ribofuranoside, methyl 2,3,5-tris-O-[(2,4-dichlorophenyl)methyl]-](/img/structure/B8759241.png)











